molecular formula C10H12O2 B14903789 5,5-dimethylocta-2,7-diynoic Acid

5,5-dimethylocta-2,7-diynoic Acid

Cat. No.: B14903789
M. Wt: 164.20 g/mol
InChI Key: OYVUAEOWBHHVNQ-UHFFFAOYSA-N
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Description

5,5-Dimethylocta-2,7-diynoic acid: is an organic compound with the molecular formula C10H12O2. It is characterized by the presence of two triple bonds (diynoic) and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-dimethylocta-2,7-diynoic acid typically involves the oxidative coupling of acetylenic compounds. One common method is the coupling of 6-heptynoic acid with 1-undecyne in the presence of a cuprous chloride catalyst. This reaction requires an excess of 1-undecyne to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the oxidative coupling reaction to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethylocta-2,7-diynoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to different saturated or unsaturated products.

    Substitution: The acetylenic bonds can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst is often employed.

    Substitution: Halogenation reactions can be carried out using halogens like bromine (Br2) or chlorine (Cl2).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diacids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Chemistry: In chemistry, 5,5-dimethylocta-2,7-diynoic acid is used as a building block for synthesizing more complex molecules.

Biology and Medicine: Research into the biological and medicinal applications of this compound is ongoing. Its acetylenic bonds may confer bioactivity, making it a candidate for drug development and other therapeutic applications.

Industry: In industry, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it valuable for creating polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 5,5-dimethylocta-2,7-diynoic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The acetylenic bonds may enable the compound to interact with enzymes or other proteins, leading to various biological effects .

Comparison with Similar Compounds

    Tariric Acid (octadec-6-ynoic acid): A monoynoic fatty acid found in seed oils.

    Stearolic Acid (octadec-9-ynoic acid): Another monoynoic fatty acid known for its chemical synthesis applications.

    Crepenynic Acid (octadec-cis-9-en,12-ynoic acid): A non-conjugated enynoic fatty acid derived from linoleic acid.

Uniqueness: 5,5-Dimethylocta-2,7-diynoic acid is unique due to its specific structure, which includes two triple bonds and a carboxylic acid group. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

5,5-dimethylocta-2,7-diynoic acid

InChI

InChI=1S/C10H12O2/c1-4-7-10(2,3)8-5-6-9(11)12/h1H,7-8H2,2-3H3,(H,11,12)

InChI Key

OYVUAEOWBHHVNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC#C)CC#CC(=O)O

Origin of Product

United States

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